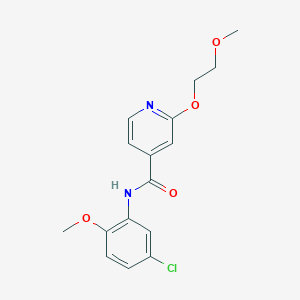

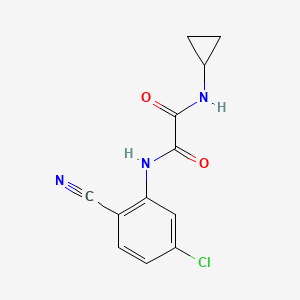

N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by researchers at the Australian National University and has been shown to have potential as an anti-cancer agent.

Scientific Research Applications

Synthesis and Medicinal Applications

Novel Anticancer Agents

Research has identified compounds with structural motifs similar to N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide as potential anticancer agents. For example, the discovery and structure-activity relationship (SAR) studies of certain oxadiazole derivatives have shown promising results as apoptosis inducers in cancer cell lines, with specific compounds demonstrating in vivo activity in tumor models. These studies highlight the importance of substituted phenyl groups and five-membered rings in the activity of such compounds, pointing towards the potential of N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide derivatives in cancer therapy (Zhang et al., 2005).

Polymer Support for Oligonucleotide Synthesis

Compounds featuring cyanoethyl groups, similar to the cyanophenyl part of N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide, have been utilized in the development of oligonucleotide synthesis techniques. This includes the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for simplifying the deprotection and isolation of DNA fragments, indicating the relevance of such chemical groups in advanced biochemical synthesis processes (Sinha et al., 1984).

Chemical Transformations and Properties

Cycloaddition Reactions

The structural features present in N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide, such as the presence of a cyanophenyl group, are key in various chemical transformations, including cycloaddition reactions. These reactions are fundamental in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Studies on related compounds have explored the utility of such reactions in synthesizing novel chemical entities with potential biological activity (Iwakura et al., 1968).

Antimicrobial and Cytotoxic Activity

Azetidine-2-one derivatives of 1H-benzimidazole, which share structural similarities with the core framework of N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide, have shown notable antimicrobial and cytotoxic activities. This suggests that derivatives of N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide could be explored for similar biological properties, contributing to the development of new therapeutic agents (Noolvi et al., 2014).

Safety and Hazards

properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-cyclopropyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-8-2-1-7(6-14)10(5-8)16-12(18)11(17)15-9-3-4-9/h1-2,5,9H,3-4H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUFNECQEVXVRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2564107.png)

![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B2564110.png)

![N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2564114.png)

![2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2564117.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid](/img/structure/B2564123.png)

![3-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2564124.png)